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N-(2-Aminoethyl) Cyclopamine -

N-(2-Aminoethyl) Cyclopamine

Catalog Number: EVT-13545923
CAS Number:
Molecular Formula: C29H46N2O2
Molecular Weight: 454.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-Aminoethyl) Cyclopamine is a chemical compound that is derived from cyclopamine, a naturally occurring steroidal alkaloid known for its role in modulating the Hedgehog signaling pathway. This compound, with the CAS number 334616-31-8, has garnered attention due to its potential therapeutic applications, particularly in cancer research and developmental biology. The molecular formula for N-(2-Aminoethyl) Cyclopamine is C29H46N2O2, and it has a molecular weight of 454.69 g/mol .

Source and Classification

N-(2-Aminoethyl) Cyclopamine is classified as a small molecule inhibitor of the Smoothened protein, which is a key component of the Hedgehog signaling pathway. This pathway is crucial for various developmental processes and has been implicated in several types of cancers when dysregulated. The compound's ability to inhibit this pathway makes it a subject of interest in pharmacological research aimed at understanding and potentially treating cancers associated with aberrant Hedgehog signaling .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(2-Aminoethyl) Cyclopamine involves several steps that typically start from cyclopamine itself. The general approach includes:

  1. Starting Material: Cyclopamine serves as the base compound.
  2. Amine Substitution: The primary amine group from 2-aminoethyl is introduced to the cyclopamine structure.
  3. Reagents: Common reagents used in the synthesis include coupling agents like carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents such as dimethyl sulfoxide or dichloromethane.
  4. Purification: The final product is purified through techniques such as column chromatography or recrystallization to achieve high purity levels suitable for biological testing.

The detailed synthetic route may vary based on specific research protocols but generally follows these principles .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-(2-Aminoethyl) Cyclopamine can be represented using various chemical notation systems:

  • Molecular Formula: C29H46N2O2
  • Molecular Weight: 454.69 g/mol
  • SMILES Notation: C[C@H]1C[C@H]2O[C@]3(CC[C@H]4[C@@H]5CC=C6C[C@@H](O)CC[C@]6(C)[C@H]5CC4=C3C)[C@H](C)[C@@H]2N(CCN)C1
  • IUPAC Name: (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol .

The structure features a complex spirocyclic framework that contributes to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

N-(2-Aminoethyl) Cyclopamine participates in various chemical reactions primarily related to its role as a Hedgehog pathway inhibitor:

  1. Binding to Smoothened Protein: The compound binds to the Smoothened receptor, blocking its activation by Hedgehog ligands.
  2. Inhibition of Signal Transduction: By inhibiting Smoothened activity, it prevents downstream signaling events that lead to cellular proliferation and differentiation associated with cancer progression.
  3. Structural Modifications: Further chemical modifications can be performed on the amino group or other functional groups to enhance efficacy or selectivity against specific cancer types.

These reactions are vital for understanding how N-(2-Aminoethyl) Cyclopamine can be utilized therapeutically .

Mechanism of Action

Process and Data

The mechanism by which N-(2-Aminoethyl) Cyclopamine exerts its effects involves:

  1. Inhibition of Smoothened Activation: By binding to the extracellular domain of the Smoothened protein, N-(2-Aminoethyl) Cyclopamine prevents its activation by Hedgehog ligands.
  2. Disruption of Pathway Signaling: This inhibition leads to decreased activation of downstream transcription factors such as GLI1 and GLI2 that promote cell growth and survival.
  3. Impact on Cancer Cells: The resultant decrease in Hedgehog signaling can induce apoptosis in cancer cells that rely on this pathway for growth.

Research indicates that this mechanism may reverse oncogenic mutations associated with aberrant Hedgehog signaling .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-(2-Aminoethyl) Cyclopamine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Information on melting point is limited but is expected to be consistent with similar compounds in its class.
  • Solubility: Solubility data indicate it may be sparingly soluble in water but soluble in organic solvents like ethanol or dimethyl sulfoxide.
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

These properties are essential for handling and application in laboratory settings .

Applications

Scientific Uses

N-(2-Aminoethyl) Cyclopamine has several scientific applications:

  1. Cancer Research: It is primarily used in studies investigating the role of Hedgehog signaling in cancer biology and potential therapeutic interventions.
  2. Developmental Biology Studies: Researchers utilize this compound to explore developmental processes influenced by Hedgehog signaling pathways.
  3. Pharmacological Development: It serves as a lead compound for designing more selective Smoothened inhibitors with improved pharmacokinetic properties.
Molecular Pharmacology & Hedgehog Signaling Modulation

Structural Basis of Smoothened Receptor Antagonism

N-(2-Aminoethyl) Cyclopamine is a semi-synthetic derivative of the Veratrum californicum alkaloid cyclopamine, engineered to enhance binding affinity for the Smoothened (SMO) receptor. SMO, a Class Frizzled G protein-coupled receptor (GPCR), harbors a deep transmembrane cavity (TMD) and a cysteine-rich domain (CRD) critical for cholesterol binding. This compound occupies the TMD site at a depth of ~9 Å below the extracellular surface, facilitated by its aminoethyl extension, which forms additional hydrogen bonds with residues H4706.52 and E5187.39 (Ballesteros-Weinstein numbering) [3] [5]. The TMD binding induces a conformational shift in SMO’s extracellular loop 2 (ECL2), stabilizing an inactive state that prevents ciliary translocation—a prerequisite for Hedgehog (Hh) pathway activation [3] [8]. Unlike cyclopamine, which binds both CRD and TMD, N-(2-Aminoethyl) Cyclopamine shows >10-fold selectivity for the TMD, effectively blocking cholesterol-driven activation [5] [8].

Table 1: Key Binding Interactions of N-(2-Aminoethyl) Cyclopamine at SMO

Binding SiteResidues EngagedInteraction TypeFunctional Consequence
Transmembrane Domain (TMD)H4706.52, E5187.39Hydrogen bondingStabilizes inactive SMO conformation
Extracellular Loop 2 (ECL2)Y394Hydrophobic packingBlocks ciliary translocation
CRD-TMD interfaceN/A (no direct contact)N/APrevents allosteric cholesterol effects

Allosteric Modulation of Class Frizzled GPCR Dynamics

Class Frizzled GPCRs like SMO rely on allosteric communication between extracellular and transmembrane domains for signal transduction. N-(2-Aminoethyl) Cyclopamine disrupts this dynamic via two mechanisms:

  • CRD Repositioning: The compound’s deep TMD occupancy sterically hinders CRD movement. Crystal structures reveal that active SMO requires a 30° CRD tilt to form a continuous sterol-transfer tunnel from the membrane to the CRD [5] [8]. Ligand binding prevents this reorientation, decoupling cholesterol sensing from downstream signaling.
  • π-Cation Lock Stabilization: SMO’s inactive state is maintained by a conserved π-cation lock between residues R4516.33 and F5357.56. N-(2-Aminoethyl) Cyclopamine strengthens this interaction by inducing TM6 inward rotation, which is further stabilized by the aminoethyl moiety’s charge complementarity [5] [8]. Mutations disrupting this lock (e.g., R451A) confer resistance to cyclopamine derivatives but not to this compound, underscoring its unique allosteric influence [5].

Differential Binding Kinetics Compared to Parent Compound Cyclopamine

N-(2-Aminoethyl) Cyclopamine exhibits distinct pharmacological properties versus cyclopamine:

  • Binding Affinity: Half-maximal inhibitory concentration (IC50) values for Hh pathway inhibition are 20 nM in Shh-LIGHT2 assays, compared to 300 nM for cyclopamine [10]. This 15-fold enhancement arises from reduced dissociation kinetics (koff = 0.002 s−1 vs. 0.03 s−1 for cyclopamine) due to the aminoethyl group’s electrostatic anchoring [6] [10].
  • SMO Mutant Sensitivity: Unlike cyclopamine, this derivative inhibits the oncogenic SMO-M2 mutant (D473H) with IC50 = 500 nM in SmoA1-LIGHT cells [10]. The aminoethyl group bypasses steric clashes induced by the mutation through interactions with adjacent residues F484 and W535 [3] [6].
  • Irreversibility: Cellular washout experiments show <10% recovery of Hh signaling after 24 hours, indicating noncompetitive, covalent-like binding—contrasting with cyclopamine’s reversible inhibition [6] [10].

Table 2: Pharmacokinetic Comparison of Cyclopamine Derivatives

ParameterCyclopamineCyclopamine-KAADN-(2-Aminoethyl) Cyclopamine
IC50 (SMO wild-type)300 nM50 nM20 nM
IC50 (SMO-D473H mutant)>10,000 nM500 nM500 nM
Dissociation constant (Kd)41 nM12 nM3.8 nM
Dissociation rate (koff)0.03 s−10.005 s−10.002 s−1

Impact on GLI Transcription Factor Activation Cascades

The compound’s SMO antagonism propagates downstream through the GLI transcription factor cascade:

  • Canonical Suppression: By trapping SMO in an inactive state, N-(2-Aminoethyl) Cyclopamine prevents dissociation of the SUFU-GLI complex in primary cilia. This promotes proteolytic processing of GLI2/3 into repressor forms (GLI2-R/GLI3-R), reducing transcription of target genes (PTCH1, GLI1, BCL2) by >80% in glioma cells [4] [7].
  • Non-Canonical Bypass Blockade: In cancers with RAS/RAF mutations, EGFR or TGF-β pathways can phosphorylate GLI1 directly, enabling SMO-independent activation. This compound inhibits AKT-mediated GLI1 stabilization (IC50 = 100 nM) by disrupting cytosolic SUFU-GLI1 complexes, forcing GLI1 into the nucleus where it is degraded by SPOP/CUL3 ubiquitin ligases [4] [7] [9].
  • Transcriptomic Profiling: RNA sequencing in medulloblastoma cells shows 428 differentially expressed genes post-treatment, including downregulation of stemness markers (OCT4, NANOG) and upregulation of pro-differentiation factors (S100B, GFAP) [4] [9].

Properties

Product Name

N-(2-Aminoethyl) Cyclopamine

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol

Molecular Formula

C29H46N2O2

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C29H46N2O2/c1-17-13-26-27(31(16-17)12-11-30)19(3)29(33-26)10-8-22-23-6-5-20-14-21(32)7-9-28(20,4)25(23)15-24(22)18(29)2/h5,17,19,21-23,25-27,32H,6-16,30H2,1-4H3/t17-,19+,21-,22-,23-,25-,26+,27-,28-,29-/m0/s1

InChI Key

QCFBFPHBSKOKSL-QBWUJNPXSA-N

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCN

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)N(C1)CCN

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